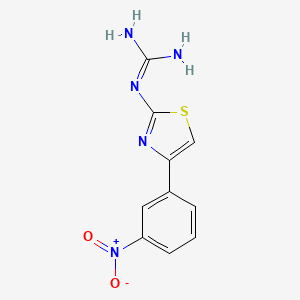

1-(4-(3-Nitrophenyl)thiazol-2-yl)guanidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-(3-Nitrophenyl)thiazol-2-yl)guanidine is a compound that features a thiazole ring substituted with a nitrophenyl group and a guanidine moiety. Thiazole rings are known for their aromaticity and biological activity, making them significant in medicinal chemistry

Vorbereitungsmethoden

. The reaction conditions often include the use of solvents like ethanol and catalysts such as hydrochloric acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-(4-(3-Nitrophenyl)thiazol-2-yl)guanidine undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction and halogenating agents for substitution. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-(3-Nitrophenyl)thiazol-2-yl)guanidine has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of dyes and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(4-(3-Nitrophenyl)thiazol-2-yl)guanidine involves its interaction with biological targets such as enzymes and receptors. The guanidine moiety can enhance the release of neurotransmitters like acetylcholine, while the thiazole ring can interact with DNA and proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include:

4-(3-Nitrophenyl)thiazol-2-ylhydrazone: Known for its antioxidant and enzyme inhibitory activities.

2-[4-(4-chloro-3-nitrophenyl)-1,3-thiazol-2-yl]guanidine: Exhibits similar reactivity but with different substituents affecting its biological activity. 1-(4-(3-Nitrophenyl)thiazol-2-yl)guanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

1-(4-(3-Nitrophenyl)thiazol-2-yl)guanidine is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a guanidine moiety, and a nitrophenyl substituent. The structural components contribute to its chemical reactivity and biological properties. The thiazole ring is known for its role in various pharmacological activities, while the nitrophenyl group may enhance interactions with biological targets.

Biological Activity Overview

This compound exhibits several biological activities:

- Antitumor Activity : Studies have shown that thiazole derivatives can possess significant cytotoxic properties against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 and HepG2 .

- Antimicrobial Properties : Research indicates that thiazole-based compounds can exhibit antimicrobial effects. The presence of the nitro group may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential enzymatic pathways .

- Anti-inflammatory Effects : Some studies suggest that thiazole derivatives can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Cytotoxic Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases or by disrupting mitochondrial function, leading to cell death .

- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in tumor growth and inflammation, such as COX and LOX enzymes .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives, including:

- Antitumor Studies : A recent study evaluated a series of thiazole derivatives for their anticancer properties. The results indicated that compounds with electron-withdrawing groups, such as nitro groups, showed enhanced antiproliferative activity against various cancer cell lines (IC50 values ranging from 1.5 to 5 µM) .

- Antimicrobial Activity : In vitro tests demonstrated that certain thiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often below 100 µg/mL .

- Anti-inflammatory Research : Research indicated that thiazole compounds could effectively reduce inflammation markers in animal models, suggesting their potential use in treating conditions like rheumatoid arthritis .

Data Summary Table

Eigenschaften

Molekularformel |

C10H9N5O2S |

|---|---|

Molekulargewicht |

263.28 g/mol |

IUPAC-Name |

2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]guanidine |

InChI |

InChI=1S/C10H9N5O2S/c11-9(12)14-10-13-8(5-18-10)6-2-1-3-7(4-6)15(16)17/h1-5H,(H4,11,12,13,14) |

InChI-Schlüssel |

AAYTYDUUQQDZBH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)N=C(N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.